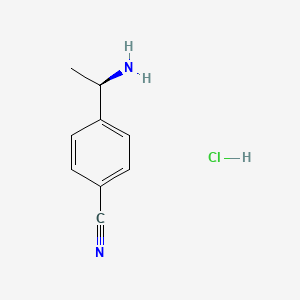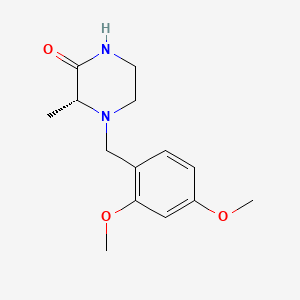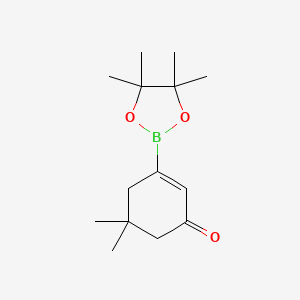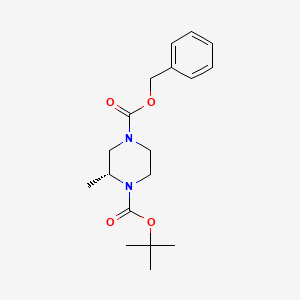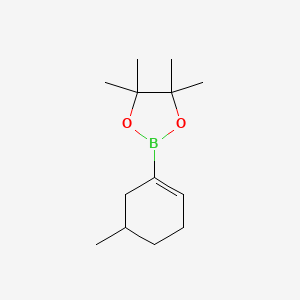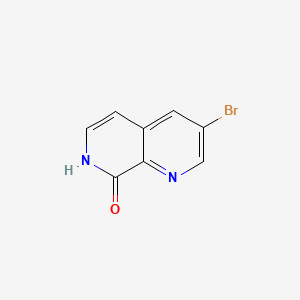
3-Bromo-1,7-naphthyridin-8(7H)-one
Overview
Description
3-Bromo-1,7-naphthyridin-8(7H)-one (3-Br-1,7-Np-8(7H)-one) is a synthetic organic compound which has been studied extensively due to its wide range of potential applications in scientific research. It is a halogenated naphthyridinone, which is a heterocyclic compound containing both a heteroatom and a ring. It is used for its antioxidant and anti-inflammatory properties, as well as its ability to inhibit the growth of certain cancer cells. Additionally, 3-Br-1,7-Np-8(7H)-one has been studied for its potential applications in the fields of medicinal chemistry, drug discovery, and nanomaterials.
Scientific Research Applications
Regioselectivity in Nucleophilic Substitution : Zjawiony et al. (1997) described the regioselectivity of nucleophilic substitution in the 7H-naphtho[1,2,3-i,j][2,7]naphthyridin-7-one system, which includes 3-bromo-1,7-naphthyridin-8(7H)-one. They found that reaction conditions can direct this selectivity, with lower temperatures favoring substitution at C-4 and higher temperatures leading to predominant substitution at C-3 (Zjawiony et al., 1997).
Synthesis of 5-Chloro- and 5-Bromo-1,7-Naphthyridine : Woźniak and Plas (1978) discussed a new synthesis method for 5-chloro- and 5-bromo-1,7-naphthyridine, starting from 8-amino-1,7-naphthyridine. This process involves amination, demonstrating the reactivity of such compounds (Woźniak & Plas, 1978).
Amination Reaction of 3-Bromo-1,7-Naphthyridine : Plas et al. (2010) studied the amination of 3-bromo-1,7-naphthyridine, revealing that both 3-amino- and 4-amino-1,7-naphthyridine can be obtained. They provided insights into the reaction mechanism and intermediates involved (Plas et al., 2010).
Bromination of 1,7-Naphthyridine : The study by Plas and Woźniak (1976) on the bromination of 1,7-naphthyridine revealed the formation of various bromo derivatives. This study contributes to understanding the bromination reaction in such compounds (Plas & Woźniak, 1976).
Phosphodiesterase III Inhibitors : Singh et al. (1995) investigated the transformation of 3-bromo-1,6-naphthyridin-2(1H)-ones to thiazolo[4,5-b][1,6]naphthyridin-2(1H)-ones, which showed increased inhibitory potency in cAMP phosphodiesterase (PDE) III. This research suggests potential pharmaceutical applications (Singh et al., 1995).
properties
IUPAC Name |
3-bromo-7H-1,7-naphthyridin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-3-5-1-2-10-8(12)7(5)11-4-6/h1-4H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOAFNIATRDFCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=NC=C(C=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1,7-naphthyridin-8(7H)-one | |
CAS RN |
1375301-90-8 | |
| Record name | 3-bromo-1,7-naphthyridin-8-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


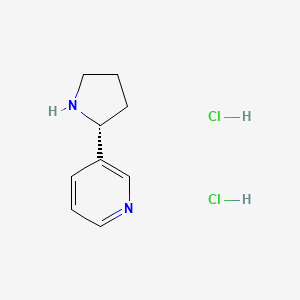

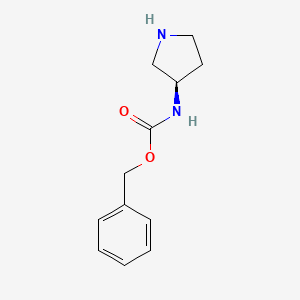
![3-Butenoic acid, 2-[(ethoxycarbonyl)amino]-, methyl ester](/img/no-structure.png)


